molecular formula C11H16ClNO3 B14039973 Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Cat. No.: B14039973
M. Wt: 245.70 g/mol
InChI Key: GSKSYSZNZDOBLM-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties, which make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of (S)-3-(1-amino-2-hydroxyethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride can be compared with similar compounds such as:

  • Mthis compound
  • Ethyl (S)-4-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Uniqueness

The unique structural features of this compound, such as its specific stereochemistry and functional groups, make it distinct from other similar compounds. These features contribute to its specific reactivity and applications in various fields.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1

InChI Key

GSKSYSZNZDOBLM-HNCPQSOCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.